molecular formula C8H10BFO3 B1443435 (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid CAS No. 1333407-14-9

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Cat. No. B1443435
M. Wt: 183.97 g/mol
InChI Key: CTPACPLLHKMQDS-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . This compound is solid in physical form and is white to yellow in color .


Synthesis Analysis

The synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can involve various methods. One such method is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the field of organic chemistry for the formation of carbon-carbon bonds . The reaction involves the use of organoboron reagents, which are relatively stable, easy to prepare, and environmentally benign .


Molecular Structure Analysis

The molecular structure of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid consists of a phenyl ring with a fluoro group at the 2nd position and a methoxymethyl group at the 5th position . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can participate in various chemical reactions. For instance, it can be involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also undergo cross-coupling with carbazolyl or aryl halides .


Physical And Chemical Properties Analysis

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid has a melting point range of 195°C to 196°C . It is solid in physical form and is white to yellow in color .

Scientific Research Applications

Fluorescence Quenching and Sensing

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid and its derivatives have been explored for their fluorescence quenching properties, making them suitable for applications in sensing. The studies have highlighted their interaction with aniline in alcohols, showing a negative deviation from the Stern–Volmer equation, indicative of the existence of different conformers of the solutes in the ground state and the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Sugar Binding Affinity

The binding interaction between (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid and various sugars such as dextrose, arabinose, and xylose has been investigated. The binding interactions were influenced by the structural changes in the sugars due to mutarotation, with the furanose form of the sugars being more favored for binding. This property makes the compound relevant for applications that require sugar recognition or binding (Bhavya et al., 2016).

Organic Synthesis and Catalyst Applications

Interaction with Saccharides and Sugar Reduction

The compound's ability to interact with saccharides has been utilized in sensing applications. For instance, the compound's interaction with saccharides results in quenching of the near-infrared fluorescence, which can be used for saccharide recognition. The structure of the compound, particularly the presence of electron-withdrawing or electron-donating substituents, influences its photoluminescence quantum yield (Mu et al., 2012). Furthermore, the possibility of specific reduction of fructose in food matrices like fruit juice using boronic acids, which includes (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid, has been explored, indicating its potential in food industry applications (Pietsch & Richter, 2016).

Safety And Hazards

Handling (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid requires caution as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid could involve its use in various chemical reactions, such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also be used in cross-coupling with carbazolyl or aryl halides .

properties

IUPAC Name

[2-fluoro-5-(methoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPACPLLHKMQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)COC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222419
Record name Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

CAS RN

1333407-14-9
Record name Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333407-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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